molecular formula C9H12FNO B12947067 (R)-(4-(1-Aminoethyl)-2-fluorophenyl)methanol

(R)-(4-(1-Aminoethyl)-2-fluorophenyl)methanol

Cat. No.: B12947067
M. Wt: 169.20 g/mol
InChI Key: GOJLDGHEYZUOCB-ZCFIWIBFSA-N
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Description

®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is a chiral compound with a specific stereochemistry, characterized by the presence of an aminoethyl group and a fluorine atom on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, often using an appropriate amine and a halogenated precursor.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.

    Methanol Group Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including reduction reactions.

Industrial Production Methods

Industrial production of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature and functional groups make it a candidate for targeting specific biological pathways.

Industry

In the industrial sector, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol can be used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

[4-[(1R)-1-aminoethyl]-2-fluorophenyl]methanol

InChI

InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1

InChI Key

GOJLDGHEYZUOCB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)CO)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)CO)F)N

Origin of Product

United States

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